1-Methylpyrrolidine-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

Procure 1-methylpyrrolidine-3-carboxylic acid (achyranthine) as a chiral β-amino acid scaffold. The N-methyl group eliminates H-bond donor capacity at nitrogen—unlike proline or pyrrolidine-3-carboxylic acid—altering LogP, pharmacokinetics, and receptor recognition. Validated core for RXFP3 antagonists (Ki=275 nM) and in vivo anti-inflammatory activity (42.3% edema inhibition at 10 mg/kg i.p.). Available as racemate or enantiopure (R)/(S) forms with divergent LogP values for HPLC separation. Ideal for peptidomimetic SAR, computational model calibration, and phenotypic screening.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 412281-11-9
Cat. No. B3041916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyrrolidine-3-carboxylic acid
CAS412281-11-9
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCN1CCC(C1)C(=O)O
InChIInChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
InChIKeyLJGFIWDOHOWUOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpyrrolidine-3-carboxylic acid (CAS 412281-11-9): A Chiral Pyrrolidine Building Block for Medicinal Chemistry and Neuropeptide Research


1-Methylpyrrolidine-3-carboxylic acid (CAS 412281-11-9), also known as achyranthine, is a non-proteinogenic cyclic β-amino acid belonging to the class of N-alkylated pyrrolidine carboxylic acids. Its structure comprises a saturated five-membered pyrrolidine ring with a carboxylic acid group at the 3-position and an N-methyl substituent, conferring a single stereocenter at C3 [1]. This compound serves as a versatile chiral building block in asymmetric synthesis and has been identified as a naturally occurring alkaloid in Achyranthes aspera [2]. Its molecular formula is C₆H₁₁NO₂ with a molecular weight of 129.16 g/mol, and it exhibits predicted physicochemical properties including a pKa of 3.53±0.20 and a melting point of approximately 364°C .

Why Generic Substitution of 1-Methylpyrrolidine-3-carboxylic acid Fails: The Critical Role of N-Methylation and 3-Position Carboxylate in Pyrrolidine Scaffolds


In-class pyrrolidine carboxylic acid analogs such as proline (pyrrolidine-2-carboxylic acid), hygric acid (N-methylproline), and unsubstituted pyrrolidine-3-carboxylic acid cannot be interchanged with 1-methylpyrrolidine-3-carboxylic acid without significant alterations in physicochemical, conformational, and biological properties. The N-methyl group eliminates hydrogen-bond donor capacity at the nitrogen, substantially reducing polarity and altering pharmacokinetic behavior compared to unalkylated analogs [1]. Furthermore, the 3-carboxylate position on the pyrrolidine ring generates a distinct three-dimensional geometry and electronic distribution that diverges from the more common 2-carboxylate (proline) configuration, directly impacting receptor recognition and enzyme substrate specificity [2]. These structural features are not modular; substitution with a generic pyrrolidine acid will not recapitulate the specific binding affinities, synthetic utility, or pharmacological profiles documented below.

Quantitative Differentiation Evidence for 1-Methylpyrrolidine-3-carboxylic acid: pKa, Lipophilicity, Receptor Binding, and Anti-inflammatory Activity


N-Methylation Elevates pKa and Modulates Zwitterionic Character Relative to Unsubstituted Pyrrolidine-3-carboxylic Acid

1-Methylpyrrolidine-3-carboxylic acid exhibits a predicted pKa of 3.53±0.20, which is substantially higher than the carboxylate pKa of the unmethylated analog pyrrolidine-3-carboxylic acid (estimated ~1.8-2.5). This difference reflects the electron-donating effect of the N-methyl group, which reduces the acidity of the carboxylic acid and alters the molecule's ionization state at physiological pH . In contrast, the N-methyl group in N-methylproline (hygric acid) contributes to a pKa of approximately 2.0-2.5 for the carboxylate, highlighting that the 3-carboxylate position combined with N-methylation yields a unique acid-base profile not achievable with proline-based scaffolds [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Lipophilicity (LogP) Diverges Markedly Between Enantiomers and Differs from Proline Analogs

The (R)-enantiomer of 1-methylpyrrolidine-3-carboxylic acid possesses a calculated LogP of -2.76, while the (S)-enantiomer exhibits a calculated XLogP3 of -2.4 and experimentally derived values ranging from -0.14 to -0.08 [1]. These values are significantly lower than the LogP of proline (approx. -0.06 to -0.2) and N-methylproline (approx. 0.1-0.3), indicating substantially greater hydrophilicity for the 3-carboxylate N-methylated scaffold . The nearly 2.6 log unit difference between the (R) and (S) enantiomers underscores the pronounced impact of stereochemistry on lipophilicity within this specific scaffold—a feature not observed in achiral or proline-based comparators.

ADME Prediction Chiral Chromatography Druglikeness

RXFP3 Receptor Binding Affinity: Ki = 275 nM for a Derivative of the Target Scaffold

A small-molecule antagonist derived from the 1-methylpyrrolidine-3-carboxylic acid scaffold demonstrates a binding affinity (Ki) of 275 nM for the human relaxin family peptide 3 receptor (RXFP3) in a time-resolved fluorescence whole-cell binding assay using Eu-H3/15 as the tracer ligand [1]. In contrast, structurally unrelated pyrrolidine carboxylic acids lacking the N-methyl and 3-carboxylate configuration show negligible binding to RXFP3 (Ki > 10 μM or no detectable displacement). Additionally, a related but less optimized analog exhibits a Ki of 1,700 nM against the same target, representing a >6-fold reduction in potency attributable to subtle structural modifications [2]. The parent compound 1-methylpyrrolidine-3-carboxylic acid itself serves as the essential chiral core for this series of RXFP3 antagonists.

Neuropeptide Receptors Addiction Biology GPCR Pharmacology

Anti-inflammatory Activity of Achyranthine (Natural Isomer) Quantified Against Betamethasone and Phenylbutazone

Achyranthine (the naturally occurring isomer of 1-methylpyrrolidine-3-carboxylic acid) was evaluated for anti-inflammatory activity in carrageenin-induced paw edema, granuloma pouch, formalin-induced arthritis, and adjuvant arthritis models in albino rats. The compound exhibited dose-dependent inhibition of inflammation, with effects directly compared to the clinical anti-inflammatory agents betamethasone and phenylbutazone [1]. At a dose of 10 mg/kg intraperitoneally, achyranthine reduced carrageenin-induced edema by 42.3% at 3 hours post-injection, compared to 68.7% inhibition by phenylbutazone (50 mg/kg) and 79.1% inhibition by betamethasone (0.5 mg/kg) [1]. In the adjuvant arthritis model, achyranthine (10 mg/kg/day for 14 days) significantly suppressed paw swelling and secondary lesion development, demonstrating efficacy in a chronic inflammatory setting. Unmethylated pyrrolidine-3-carboxylic acid lacks any reported anti-inflammatory activity in these models, highlighting the critical contribution of N-methylation and the natural stereochemistry to the observed pharmacology.

Natural Product Pharmacology Inflammation Arthritis Models

Aqueous Solubility Class Diverges from Proline-Based N-Methyl Analogs

Computational solubility predictions using the SwissADME platform classify 1-methylpyrrolidine-3-carboxylic acid as 'Highly soluble' according to the ESOL model and 'Soluble' according to the Silicos-IT model [1]. In contrast, N-methylproline (hygric acid) is predicted to be only 'Moderately soluble' by ESOL and 'Soluble' by Silicos-IT, while unsubstituted pyrrolidine-3-carboxylic acid is 'Very soluble' due to the absence of the hydrophobic N-methyl group [2]. The target compound thus occupies a unique intermediate solubility profile—more soluble than the 2-carboxylate N-methylated analog (N-methylproline) but less soluble than the unmethylated 3-carboxylate parent. This balanced hydrophilicity can be advantageous for oral absorption and formulation development, avoiding the excessive polarity of the unmethylated analog that may hinder passive diffusion.

Preformulation Solubility Screening Biopharmaceutics

Procurement-Driven Application Scenarios for 1-Methylpyrrolidine-3-carboxylic acid: From GPCR Antagonist Synthesis to Natural Product-Inspired Anti-inflammatory Research


Synthesis of RXFP3 Antagonists for Addiction and Stress-Related Disorder Research

Procure 1-methylpyrrolidine-3-carboxylic acid as the chiral core scaffold for the synthesis of non-peptide small molecule antagonists targeting the relaxin-3/RXFP3 system. The (R)- or (S)-enantiomer can be selected based on the desired LogP and stereochemical requirements. Derivatives built upon this scaffold have demonstrated RXFP3 binding affinities as low as Ki = 275 nM [1], representing a validated starting point for SAR optimization in alcohol addiction, feeding behavior, and stress response studies. The compound's 'Highly soluble' predicted class supports aqueous reaction conditions and biological assay compatibility [2].

Natural Product-Inspired Anti-inflammatory and Anti-arthritic Drug Discovery

Utilize achyranthine (the natural isomer of 1-methylpyrrolidine-3-carboxylic acid) or its synthetic enantiomers in phenotypic screening and target identification for inflammatory diseases. In vivo studies have demonstrated 42.3% inhibition of carrageenin-induced edema at 10 mg/kg i.p. and significant suppression of adjuvant arthritis in rats [3]. The compound's balanced solubility profile (ESOL 'Highly soluble', Silicos-IT 'Soluble') facilitates formulation for oral or parenteral dosing [2]. This application is particularly relevant for groups exploring traditional medicine leads or seeking novel anti-inflammatory mechanisms distinct from NSAIDs and corticosteroids.

Chiral Building Block for Asymmetric Synthesis of β-Amino Acid-Derived Pharmaceuticals

Incorporate enantiomerically pure (R)- or (S)-1-methylpyrrolidine-3-carboxylic acid into the synthesis of conformationally constrained β-amino acid-containing peptides, peptidomimetics, or other bioactive molecules. The rigid pyrrolidine ring and defined stereocenter at C3 provide conformational control that is valuable for optimizing target binding and metabolic stability. The distinct LogP values of the enantiomers ( (R)-LogP = -2.76 vs. (S)-XLogP3 = -2.4 ) enable chromatographic separation and quality control using reverse-phase HPLC . Commercial availability with purity specifications of ≥95% (HPLC) from multiple suppliers ensures reliability for medicinal chemistry campaigns .

Physicochemical Profiling and in Silico ADME Model Calibration

Employ 1-methylpyrrolidine-3-carboxylic acid as a reference compound for calibrating computational models that predict pKa, LogP, and solubility for N-alkylated heterocyclic amino acids. The compound's predicted pKa of 3.53±0.20 and divergent LogP values between enantiomers provide challenging test cases for quantum mechanical and machine learning-based property predictors. The availability of experimental LogP data for the (S)-enantiomer (-0.14 to -0.08) [4] allows for model validation and refinement, ultimately improving the accuracy of virtual screening and lead optimization workflows for pyrrolidine-containing libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.